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Technical Support Center: Lidocaine Patch-
Clamp Recordings
This guide provides troubleshooting advice and frequently asked questions (FAQs) for

researchers conducting patch-clamp experiments to study the kinetics of ion channels in the

presence of lidocaine.

Frequently Asked Questions (FAQs) &
Troubleshooting
This section addresses common issues encountered during lidocaine patch-clamp recordings.

Q1: I'm having trouble forming a stable Giga-ohm (GΩ) seal. What could be the cause?

A1: Achieving a stable GΩ seal is critical for high-quality recordings. Several factors can hinder

this process:

Pipette-Related Issues:

Dirty Pipette: Debris or oils on the pipette tip can prevent a tight seal. Ensure your

microcapillaries are clean and handle them carefully to avoid contamination.[1]
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Incorrect Pipette Resistance: Pipette resistance that is too low or too high can make

sealing difficult. For whole-cell recordings on neurons, a resistance of 4-8 MΩ is often

optimal.[2]

Clogged Pipette Tip: Dust or bubbles can clog the pipette tip. Applying high pressure might

dislodge a bubble; otherwise, it's best to change the pipette.[2]

Cell Health: Unhealthy or dying cells will not form a good seal. Ensure cells are properly

oxygenated and that the pH and osmolarity of your solutions are correct.[2]

Mechanical Instability: Vibrations from the microscope, micromanipulator, or perfusion

system can disrupt seal formation.[2] Ensure your setup is on an anti-vibration table and that

all components are stable.

Insufficient Suction: Gentle negative pressure is required to form the seal. If you are using

mouth suction, ensure it is consistent and not too forceful.[2]

Q2: My whole-cell recording is unstable, and the access resistance (Ra) is increasing over

time. What should I do?

A2: A rising access resistance (also known as series resistance, Rs) can indicate that the patch

is resealing.[2] You can try applying very gentle, brief suction to re-establish the whole-cell

configuration. However, if Ra becomes too high (typically >25 MΩ), it will filter your fast-gating

currents and introduce voltage errors.[2][3] It is crucial to monitor Ra throughout the

experiment; variations of less than 20% are generally considered acceptable.[4]

Q3: The current seems to "run down" over the course of my experiment. How can I prevent

this?

A3: Current rundown, a gradual decrease in current amplitude over time, can be a significant

issue. Potential causes include:

Dialysis of Intracellular Components: In the whole-cell configuration, essential intracellular

molecules can be washed out by the pipette solution. Including ATP-Mg (2 mM) and GTP

(0.3 mM) in your internal solution can help maintain channel function.[2]

Cell Health: A decline in cell health during the recording can lead to rundown.
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Perforated Patch as an Alternative: If rundown is a persistent problem, consider using the

perforated patch-clamp technique. This method uses an antibiotic (like amphotericin B) to

create small pores in the cell membrane, allowing electrical access without dialyzing larger

intracellular molecules.[2][5]

Q4: I'm not seeing a clear use-dependent block with lidocaine. What experimental parameters

should I check?

A4: Lidocaine's block of sodium channels is strongly state-dependent, meaning it binds with

higher affinity to the open and inactivated states of the channel.[6][7] To observe use-

dependent block, you need a voltage protocol that repeatedly drives the channels into these

states.

Stimulation Frequency: A higher frequency of depolarization (e.g., 10-50 Hz) will enhance

use-dependent block.[8]

Holding Potential: A more depolarized holding potential (e.g., -70 mV instead of -100 mV) will

increase the proportion of channels in the inactivated state, making the block more

pronounced.[6]

Pulse Duration: Longer depolarizing pulses allow more time for lidocaine to bind to the

open/inactivated channels.[9]

Q5: How do I properly compensate for series resistance (Rs) and capacitance?

A5: Proper compensation is crucial for accurate kinetic analysis, especially for fast-activating

channels.

Series Resistance (Rs) Compensation: Rs creates a voltage error (V_error = I * Rs) that can

distort the recorded currents. Modern patch-clamp amplifiers have circuits to compensate for

this.[4][10] Aim for 70-80% compensation. Compensating too much can lead to oscillations

and instability.[11] It's important to monitor Rs throughout the recording and adjust the

compensation if it changes significantly.[4]

Capacitance Compensation: The cell membrane and pipette have capacitive properties that

create transient currents in response to voltage steps. These must be cancelled out to
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accurately measure the ionic currents. Amplifiers allow for compensation of both pipette and

whole-cell capacitance.

Experimental Protocols
Whole-Cell Voltage-Clamp Recording of Sodium
Currents
This protocol outlines a standard procedure for recording voltage-gated sodium currents to

assess the effect of lidocaine.

1. Solution Preparation:

Prepare intracellular and extracellular solutions (see Table 1 for compositions).

Filter all solutions using a 0.22 µm filter before use.[6][12]

Adjust pH and osmolarity to appropriate physiological levels.[2]

2. Pipette Preparation:

Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with intracellular

solution.[6]

Fire-polish the pipette tip to ensure a smooth surface for sealing.[12]

Fill the pipette with filtered intracellular solution, ensuring no air bubbles are trapped in the

tip.[2]

3. Cell Preparation and Patching:

Plate cells at an appropriate density on coverslips.

Place a coverslip in the recording chamber and perfuse with extracellular solution.

Under microscopic guidance, approach a target cell with the pipette while applying positive

pressure.[1]
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Once the pipette touches the cell membrane, release the positive pressure and apply gentle

suction to form a GΩ seal.

After achieving a stable seal, apply a brief, stronger pulse of suction (or a "zap" from the

amplifier) to rupture the membrane and achieve the whole-cell configuration.[2]

4. Recording and Data Acquisition:

Switch the amplifier to voltage-clamp mode.

Compensate for pipette and whole-cell capacitance.

Estimate and compensate for 70-80% of the series resistance.[11]

Apply the desired voltage protocol (see Table 2 for an example) to elicit sodium currents.

Establish a stable baseline recording in the control extracellular solution.

Perfuse the cell with the lidocaine-containing solution and record the drug's effect.

Perform a washout by perfusing with the control solution again to check for reversibility of the

block.

Quantitative Data
Table 1: Standard Solutions for Sodium Channel Recordings
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Solution Type Component Concentration (mM) Reference

Intracellular CsCl 50 [6]

NaCl 10 [6]

CsF 60 [6]

EGTA 20 [6]

HEPES 10 [6]

pH adjusted to 7.2

with CsOH
[6]

Extracellular NaCl 140 [6]

KCl 4 [6]

MgCl₂ 1 [6]

CaCl₂ 2 [6]

D-Glucose 5 [6]

HEPES 10 [6]

pH adjusted to 7.4

with NaOH
[6]

Table 2: Example Voltage Protocol for Assessing Use-Dependent Block
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Step Parameter Value Purpose

1 Holding Potential -100 mV

Establishes a baseline

where most channels

are in the resting

state.

2 Pulse Train 20 pulses to 0 mV

Induces channel

opening and

inactivation.

3 Pulse Duration 20 ms

Allows time for drug

binding during

depolarization.

4 Interpulse Interval 100 ms (10 Hz)

Sets the frequency of

stimulation to reveal

use-dependent

effects.

Table 3: Typical Effects of Lidocaine on Sodium Channel Kinetics
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Parameter Effect of Lidocaine

Typical

Concentration

Range

Description

Peak Current (I_peak) Decrease 30 - 1000 µM[6]

Tonic block reduces

the number of

available channels.

Use-Dependent Block Increase 43 - 200 µM[7]

Progressive reduction

in current amplitude

during a pulse train.

Steady-State

Inactivation (V½)
Hyperpolarizing Shift Varies

Lidocaine binds

preferentially to the

inactivated state,

shifting the

equilibrium.[6]

Recovery from

Inactivation
Slowed Varies

The unbinding of

lidocaine from the

inactivated state

delays the channel's

return to the resting

state.[8]

Visualizations
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Caption: Troubleshooting workflow for unstable patch-clamp recordings.
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Caption: Lidocaine's state-dependent binding to sodium channels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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